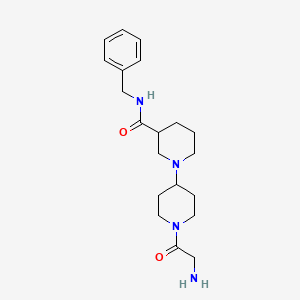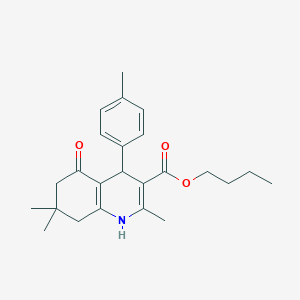![molecular formula C11H11ClN2O4S B5293156 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as CDPPB and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
作用机制
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This modulation results in increased signaling through the mGluR5 pathway, which has been shown to have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CDPPB has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, CDPPB has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
实验室实验的优点和局限性
One of the main advantages of CDPPB is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. Additionally, CDPPB has been shown to have a long half-life, allowing for sustained modulation of mGluR5 activity.
One limitation of CDPPB is its relatively low potency, which requires the use of higher concentrations in experiments. Additionally, CDPPB has been shown to have off-target effects at higher concentrations, which can complicate data interpretation.
未来方向
There are several potential future directions for research on CDPPB. One area of interest is the development of more potent and selective mGluR5 modulators, which would allow for more precise modulation of this receptor. Additionally, CDPPB has shown promise in preclinical models of various neurological disorders, including Parkinson's disease and addiction, and further research in these areas may lead to the development of novel therapeutics. Finally, the use of CDPPB in combination with other compounds, such as NMDA receptor antagonists, may have synergistic effects on neuronal activity and synaptic plasticity.
合成方法
The synthesis of CDPPB involves the reaction of 2,5-dimethoxybenzene sulfonamide with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
科学研究应用
CDPPB has been extensively studied for its potential as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a range of physiological processes, including learning and memory, and has been implicated in various neurological disorders such as schizophrenia and autism.
属性
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDPYPHGLBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)

